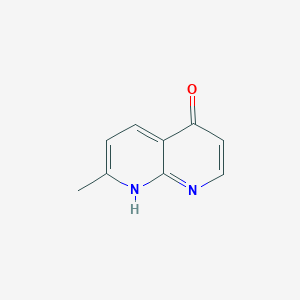

7-methyl-1,8-naphthyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJJTRYGAHJGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197954 | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-18-2, 49655-73-4 | |

| Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49655-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049655734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1,8-naphthyridin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-methyl-1,8-naphthyridin-4-ol (CAS: 1569-18-2): A Foundational Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine framework, a bicyclic heterocycle composed of two fused pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, defined spatial orientation of substituents, and ability to engage in a multitude of non-covalent interactions have cemented its status as a cornerstone for the development of a diverse array of therapeutic agents.[3][4] The discovery of nalidixic acid in 1962, the first quinolone antibiotic, which features a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid structure, marked a watershed moment, unveiling the profound therapeutic potential of this heterocyclic system.[2] This discovery catalyzed decades of research, leading to the development of numerous antibacterial, anticancer, anti-inflammatory, and antiviral agents.[4][5]

At the heart of this extensive chemical library lies the foundational building block, 7-methyl-1,8-naphthyridin-4-ol (CAS: 1569-18-2). While not a therapeutic agent in itself, this compound serves as a critical starting material and a key intermediate in the synthesis of more complex and pharmacologically active molecules.[6] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a validated synthetic pathway, and its role as a versatile precursor in drug discovery and development.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature with a melting point in the range of 236-237 °C.[5] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1569-18-2 | [7] |

| Molecular Formula | C₉H₈N₂O | [7] |

| Molecular Weight | 160.17 g/mol | [7] |

| IUPAC Name | 7-methyl-1H-1,8-naphthyridin-4-one | [8] |

| Appearance | Powder | American Elements |

| Melting Point | 236-237 °C | [5] |

An important structural feature of this compound is its existence in a tautomeric equilibrium between the 4-hydroxy form and the 4-oxo (or 4-one) form, with the latter being the predominant tautomer.[6] This tautomerism is a key aspect of its reactivity and its ability to be functionalized at various positions.

Synthetic Pathway: A Multi-Step Approach from a Key Intermediate

The synthesis of this compound is not a direct, one-pot reaction but rather a multi-step process that begins with the well-established Gould-Jacobs reaction to form a key precursor, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.[6][9] This is followed by hydrolysis of the ester and subsequent decarboxylation.

Step 1: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and robust method for the construction of 4-hydroxyquinoline and related heterocyclic systems.[10] In this case, it involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization.[6][9]

-

Condensation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of 2-amino-6-methylpyridine and a slight molar excess of diethyl ethoxymethylenemalonate is heated to 120-130°C for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

-

Cyclization: The intermediate from the condensation step is then added to a pre-heated, high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250°C. The reaction is maintained at this temperature for 15-30 minutes to facilitate the intramolecular cyclization.[6][11]

-

Isolation and Purification: Upon cooling, the product, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, precipitates from the reaction mixture. The solid is collected by filtration and washed with a suitable solvent like ethanol to remove the high-boiling solvent. Further purification can be achieved by recrystallization from ethanol.[6][11]

Step 2: Hydrolysis and Decarboxylation to Yield this compound

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated to afford the final product.

-

Hydrolysis: The ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is refluxed in an aqueous solution of sodium hydroxide to hydrolyze the ester to the sodium salt of the carboxylic acid. Acidification of the reaction mixture then precipitates the 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[12]

-

Decarboxylation: The isolated carboxylic acid is then heated in a high-boiling point solvent, such as diphenyl ether, to induce decarboxylation, yielding this compound.[12]

Biological Activity Profile: A Foundation for Potent Derivatives

While this compound itself is not known to possess significant intrinsic biological activity, its core structure is the foundation upon which a vast number of potent therapeutic agents have been built. The biological activities of the 1,8-naphthyridine class are diverse and well-documented.

-

Antimicrobial Activity: The most prominent application of the 1,8-naphthyridine scaffold is in the development of antibacterial agents. Nalidixic acid and its fluoroquinolone successors act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[13]

-

Anticancer Activity: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[5] Some derivatives have shown potent activity with IC₅₀ values in the micromolar range.[5]

-

Anti-inflammatory and Other Activities: The 1,8-naphthyridine core has also been explored for its potential in developing anti-inflammatory, antiviral, and other therapeutic agents.[4]

A study on a closely related compound, 7-acetamido-1,8-naphthyridin-4(1H)-one, found that while it lacked clinically relevant antibacterial activity on its own, it was able to modulate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[1] This suggests that even simple derivatives of the this compound core can have interesting biological properties that warrant further investigation.

Role as a Chemical Intermediate

The primary value of this compound lies in its utility as a versatile chemical intermediate. Its functional groups—the hydroxyl (or keto) group, the secondary amine in the pyridine ring, and the activated aromatic system—provide multiple handles for further chemical modification. This allows for the systematic exploration of the chemical space around the 1,8-naphthyridine core to develop new molecules with tailored biological activities. A prime example is its role in the synthesis of nalidixic acid and its analogs, where the 1-position of the naphthyridine ring is alkylated.[12]

Conclusion

This compound, while unassuming in its own right, is a compound of significant strategic importance in the field of medicinal chemistry. Its well-defined synthesis from readily available starting materials and its versatile chemical nature make it an invaluable building block for the creation of more complex and pharmacologically active molecules. The rich history of the 1,8-naphthyridine scaffold, which began with the discovery of nalidixic acid, continues to evolve, and foundational molecules like this compound will undoubtedly play a central role in the future of drug discovery and development. For researchers and scientists in this field, a thorough understanding of the properties and synthesis of this key intermediate is essential for the rational design and synthesis of the next generation of 1,8-naphthyridine-based therapeutics.

References

-

Semantic Scholar. Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Available at: [Link]

-

National Center for Biotechnology Information. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Available at: [Link]

-

ResearchGate. (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available at: [Link]

-

National Center for Biotechnology Information. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Available at: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

-

ResearchGate. Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity | Request PDF. Available at: [Link]

-

PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. Available at: [Link]

-

National Center for Biotechnology Information. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Available at: [Link]

-

ResearchGate. Synthesis and in vitro Antimicrobial Activity of Nalidixic Acid Hydrazones. Available at: [Link]

-

PubMed. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available at: [Link]

-

ACG Publications. Records of Natural Products-SI. Available at: [Link]

-

PubMed. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Available at: [Link]

-

MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available at: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available at: [Link]

-

ResearchGate. (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available at: [Link]

Sources

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 2. GSRS [precision.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 12. US3590036A - Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to the Molecular Structure and Significance of 7-Methyl-1,8-Naphthyridin-4-ol

Foreword: The Architectural Significance of the 1,8-Naphthyridine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets. The 1,8-naphthyridine nucleus is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and strategic placement of nitrogen atoms provide a versatile template for designing therapeutic agents. The historical significance of this scaffold was cemented with the discovery of nalidixic acid in 1962, the progenitor of the quinolone class of antibiotics, which features a 1-ethyl-7-methyl-1,8-naphthyridin-4-one core.[3][4] This discovery catalyzed decades of research, revealing the scaffold's potent activity against a wide array of targets, including bacterial enzymes, kinases, and viral proteins.[5][6]

This guide provides an in-depth analysis of a fundamental derivative, 7-methyl-1,8-naphthyridin-4-ol. We will dissect its core molecular structure, explore the critical concept of tautomerism that defines its chemical personality, detail its synthesis, and frame its biological potential within the broader context of drug discovery. The objective is not merely to present data, but to provide a cohesive understanding of the molecule's structure, reactivity, and therapeutic relevance for professionals engaged in the pursuit of novel pharmaceuticals.

Part 1: Core Molecular Structure & Physicochemical Properties

Structural Elucidation

This compound is a heterocyclic compound built upon a fused bicyclic system where a pyridine ring is fused to a pyridinone or hydroxypyridine ring. The systematic placement of a methyl group at the C7 position is a key feature, influencing both its electronic properties and steric interactions.

-

IUPAC Name: 7-methyl-1H-1,8-naphthyridin-4-one[7]

-

Common Synonyms: this compound, 4-Hydroxy-7-methyl-1,8-naphthyridine[7]

-

CAS Number: 1569-18-2[8]

-

Molecular Formula: C₉H₈N₂O[7]

-

Molecular Weight: 160.17 g/mol [7]

The Decisive Role of Tautomerism

A foundational concept for understanding this compound is its existence as a mixture of two rapidly interconverting isomers, or tautomers: the enol form (4-hydroxy) and the keto form (4-oxo or 4(1H)-one).[7] While often named by its "-ol" suffix, extensive spectroscopic and computational studies on related 4-hydroxyquinoline and naphthyridine systems have demonstrated that the keto tautomer, 7-methyl-1,8-naphthyridin-4(1H)-one, is overwhelmingly the more stable and predominant form in most conditions.[9][10][11]

The preference for the keto form is a direct consequence of its thermodynamic stability. The keto tautomer benefits from the formation of a highly stable amide linkage within the pyridinone ring, which exhibits significant resonance stabilization. This is energetically more favorable than the aromatic phenol-like system of the enol form. This equilibrium is not merely an academic detail; it governs the molecule's hydrogen bonding capabilities, crystal packing, and interaction with biological targets.

Caption: Keto-Enol tautomerism of this compound.

Physicochemical Data Summary

The physicochemical properties of a molecule are critical predictors of its pharmacokinetic behavior (ADME: Absorption, Distribution, Metabolism, Excretion). The data below, derived from computational models, positions this compound as a promising starting point for drug development, aligning well with established guidelines such as Lipinski's Rule of Five.

| Parameter | Value | Significance in Drug Development |

| Molecular Weight | 160.17 g/mol [7] | Well within the <500 Da limit for good oral bioavailability. |

| XLogP3 | 1.2[7] | Indicates balanced lipophilicity, suggesting good membrane permeability without excessive accumulation in fatty tissues. |

| H-Bond Donors | 1[7] | Complies with the <5 rule, important for membrane transport. |

| H-Bond Acceptors | 2[7] | Complies with the <10 rule, influencing solubility and receptor binding. |

| Topological Polar Surface Area | 42 Ų[7] | Suggests good potential for oral absorption and cell penetration (<140 Ų is a common guideline). |

Part 2: Synthesis and Mechanistic Rationale

The construction of the 1,8-naphthyridine core is a well-trodden path in organic synthesis, with several robust methods available. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.

Primary Synthetic Route: The Gould-Jacobs Reaction

For 4-hydroxy substituted 1,8-naphthyridines, the Gould-Jacobs reaction is arguably the most direct and widely employed strategy.[12] This reaction proceeds in two key stages:

-

Condensation: A nucleophilic substitution reaction between an aminopyridine and diethyl ethoxymethylenemalonate (DEEM). The amino group of 2-amino-4-methylpyridine attacks the electron-deficient carbon of the vinyl ether in DEEM, displacing the ethoxy group.

-

Thermal Cyclization: The resulting intermediate is heated to a high temperature (typically 240-250 °C) in a high-boiling point solvent like Dowtherm-A or diphenyl ether. This triggers an intramolecular electrophilic aromatic substitution, where the newly formed enamine attacks one of the ester carbonyls, followed by elimination of ethanol to form the fused heterocyclic ring system.

The high temperature required for the second step is a testament to the energy barrier for cyclization, but it reliably drives the reaction to completion, yielding the stable naphthyridinone core.

Caption: Workflow for the Gould-Jacobs synthesis of the target scaffold.

Experimental Protocol: Gould-Jacobs Synthesis of a Key Intermediate

The following protocol details the synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a direct precursor that can be converted to the title compound via hydrolysis and decarboxylation. This procedure is adapted from established methodologies.[12]

-

Step 1: Condensation.

-

In a round-bottom flask, combine 2-amino-4-methylpyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (DEEM, 1.1 equivalents).

-

Heat the mixture with stirring at 110-120 °C for 2 hours.

-

Rationale: This temperature is sufficient to drive the initial condensation reaction while minimizing side reactions. The progress can be monitored by TLC, observing the consumption of the starting materials.

-

-

Step 2: Cyclization.

-

Transfer the reaction mixture to a high-boiling point solvent such as Dowtherm-A or diphenyl ether.

-

Heat the solution vigorously with stirring to 240-250 °C for 30-60 minutes.

-

Rationale: This high temperature provides the necessary activation energy for the intramolecular cyclization to occur, forming the thermodynamically stable naphthyridinone ring.

-

-

Step 3: Isolation and Purification.

-

Allow the reaction mixture to cool to below 100 °C.

-

Add a non-polar solvent like hexane to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the residual high-boiling solvent.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure ethyl ester product.

-

Rationale: The product has low solubility in non-polar solvents, allowing for efficient precipitation, while recrystallization from ethanol provides a high degree of purity.

-

Part 3: Spectroscopic Signature and Characterization

Unambiguous structural confirmation is the bedrock of chemical research. The combination of NMR, mass spectrometry, and IR spectroscopy provides a detailed fingerprint of the molecule.

Expected Spectroscopic Profile

Based on the predominant keto-tautomer and data from closely related structures, the following spectral features are anticipated.[13]

-

¹H NMR:

-

Aromatic Protons: Several signals in the δ 7.0-8.5 ppm range, corresponding to the protons on the bicyclic ring system. Their specific splitting patterns (doublets, doublets of doublets) would confirm the substitution pattern.

-

NH Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the amide proton of the keto tautomer.

-

Methyl Protons: A sharp singlet around δ 2.4-2.6 ppm, corresponding to the three protons of the C7-methyl group.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the δ 170-180 ppm range, a key indicator of the C4-carbonyl in the keto form.

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm.

-

Methyl Carbon: A signal around δ 20-25 ppm.

-

-

IR Spectroscopy:

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹, characteristic of the amide N-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, confirming the presence of the carbonyl group in the keto tautomer.

-

-

Mass Spectrometry (EI or ESI):

-

A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (m/z ≈ 160 or 161, respectively).

-

Workflow for Structural Verification

A self-validating protocol for confirming the identity and purity of a synthesized batch of this compound is essential.

Caption: Postulated mechanism of DNA gyrase inhibition by naphthyridine derivatives.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a foundational building block rooted in a rich history of therapeutic success. Its structure is defined by a critical keto-enol tautomerism that favors the more stable 4-oxo form. This structure is readily accessible through classic synthetic routes like the Gould-Jacobs reaction, allowing for extensive derivatization. While its own biological profile requires further exploration, its membership in the esteemed 1,8-naphthyridine family strongly positions it as a high-value scaffold for the development of novel antibacterial, anticancer, and anti-inflammatory agents. For the drug development professional, this compound represents a validated starting point, offering a robust framework upon which to build the next generation of targeted therapeutics.

References

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Available at: [Link]

-

dos Santos, J. A. A., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. Available at: [Link]

-

Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. Available at: [Link]

-

Antonov, L., et al. (2013). Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Journal of Molecular Structure. Available at: [Link]

-

PubChem. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2008). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. Available at: [Link]

-

Zhang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

-

ResearchGate. (2016). Chemistry and Biological Activities of 1,8-Naphthyridines. Available at: [Link]

-

Wozel, D., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]

-

Wozel, D., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available at: [Link]

-

ResearchGate. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Available at: [Link]

-

ResearchGate. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Available at: [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

The Therapeutic Potential of 7-Methyl-1,8-Naphthyridin-4-ol Derivatives: A Technical Guide

Introduction: The Privileged 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] This scaffold, composed of two fused pyridine rings, serves as a versatile framework for the development of novel therapeutic agents.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[2][4] The foundational discovery of nalidixic acid, a 1,8-naphthyridine derivative, as the first quinolone antibiotic in 1962, paved the way for extensive research into this class of compounds.[5][6] This guide will provide an in-depth technical exploration of the biological activities of a specific subset, the 7-methyl-1,8-naphthyridin-4-ol derivatives, for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of 7-methyl-1,8-naphthyridine have emerged as promising candidates in oncology research, exhibiting notable cytotoxic effects against a variety of cancer cell lines.[1] The strategic placement of a methyl group at the C7 position, combined with various substitutions at other positions of the naphthyridine ring, significantly influences their anticancer potency.[7]

Mechanism of Action: Inhibition of Topoisomerase II

A primary mechanism underlying the anticancer and some antimicrobial effects of 1,8-naphthyridine derivatives is the inhibition of type II topoisomerases.[1] In eukaryotic cells, topoisomerase II is a crucial enzyme that manages DNA topology during replication, transcription, and recombination.[1][8] By targeting this enzyme, this compound derivatives can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[9] The planar nature of the naphthyridine ring system is thought to facilitate intercalation between DNA base pairs, further disrupting DNA replication and leading to cell death.

Signaling Pathway: Topoisomerase II Inhibition by this compound Derivatives

Caption: Inhibition of Topoisomerase II by this compound derivatives leading to apoptosis.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have been instrumental in optimizing the anticancer activity of these derivatives. Research has shown that substitutions at the C2 and C3 positions of the 7-methyl-1,8-naphthyridine core can dramatically impact cytotoxicity. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with varying substituents at the C3 position demonstrated significant in vitro anticancer activity against the human breast cancer cell line (MCF7), with some compounds exhibiting IC50 values in the low micromolar range.[9] Further studies have indicated that the presence of halogen substituents on the naphthyridine ring can enhance cytotoxic potency.[10]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-phenyl-7-methyl-1,8-naphthyridine derivatives | MCF7 (Breast) | 1.47 - 7.89 | [9] |

| Halogen substituted 1,8-naphthyridine-3-caboxamide derivatives | MIAPaCa (Pancreatic) | 0.41 | [10] |

| Halogen substituted 1,8-naphthyridine-3-caboxamide derivatives | K-562 (Leukemia) | 0.77 | [10] |

| 1,8-naphthyridine-3-carboxamide derivatives | HBL-100 (Breast) | 1.37 | [11] |

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., MCF7, HeLa, HL-60)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of novel compounds.

Antimicrobial Activity: Combating Bacterial Resistance

The 1,8-naphthyridine scaffold is the backbone of nalidixic acid, the first quinolone antibiotic.[12] Consequently, numerous 7-methyl-1,8-naphthyridine derivatives have been synthesized and evaluated for their antimicrobial properties.[1] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.[13]

Mechanism of Action: Inhibition of DNA Gyrase

In bacteria, the primary target of many 1,8-naphthyridine derivatives is DNA gyrase, a type II topoisomerase that is essential for DNA replication.[1][8] Inhibition of the A subunit of bacterial DNA gyrase by these compounds prevents the relaxation of supercoiled DNA, leading to a blockage of DNA replication and ultimately bacterial cell death.[12] Some derivatives also inhibit topoisomerase IV, another crucial enzyme involved in bacterial cell division.[12]

Modulation of Antibiotic Activity

An exciting area of research is the ability of some 1,8-naphthyridine derivatives to potentiate the activity of existing antibiotics against multi-resistant bacterial strains.[13] Although some derivatives may not exhibit strong direct antibacterial activity themselves (MIC ≥ 1.024 µg/mL), they can act as synergists when combined with fluoroquinolones like norfloxacin and ofloxacin.[13] This synergistic effect may be due to the inhibition of bacterial resistance mechanisms, such as efflux pumps.[13]

| Compound/Combination | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus | ≥ 1.024 | [13] |

| Lomefloxacin + 3-TNB | E. coli 06 | Reduced from 16 to 3.2 | [13] |

| Brominated 7-methyl-1,8-naphthyridinone derivatives | B. subtilis | IC50 against DNA gyrase: 1.7–13.2 | [12] |

Table 2: Antimicrobial and Antibiotic-Modulating Activity of 1,8-Naphthyridine Derivatives

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound derivatives

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have demonstrated a range of other biological activities, including anti-inflammatory, antiviral, and analgesic effects.[2][4] Some derivatives have also been investigated for their potential in treating neurological disorders such as Alzheimer's disease.[2] The anti-inflammatory activity of these compounds is often associated with the downregulation of pro-inflammatory cytokines.[10][11]

Synthesis of this compound Derivatives

A common and effective method for synthesizing the 4-hydroxy-1,8-naphthyridine core is the Gould-Jacobs reaction.[14] This reaction involves the condensation of an aminopyridine derivative with a substituted malonic ester, followed by thermal cyclization.[14] For the synthesis of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a key intermediate, 2-amino-4-methylpyridine is reacted with diethyl ethoxymethylenemalonate (DEEM).[14]

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical class in drug development. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action. The development of compounds that can overcome drug resistance, particularly in the context of infectious diseases and cancer, remains a critical goal. The insights provided in this guide aim to equip researchers with the foundational knowledge to contribute to the advancement of this promising area of medicinal chemistry.

References

- The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Deriv

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021-12-06). NIH.

- The structure–activity relationships for 1,8-naphthyridine derivatives.

- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.

- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (November 2019).

- Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: Applic

- Biological Activity of N

- Antimicrobial Activity of Naphthyridine Deriv

- An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxyl

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2025-08-06).

- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv

- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide deriv

- Synthesis and antimicrobial evaluation of a series of 7-[3-amino (or aminomethyl)-4-aryl (or cyclopropyl)-1-pyrrolidinyl]-4-quinolone- and -1,8-naphthyridone-3-carboxylic acids. PubMed.

- Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids. PubMed.

- Chemistry and Biological Activities of 1,8-Naphthyridines. (2025-08-07).

- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025-08-25). PubMed.

- Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. PMC - NIH.

- A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. (2025-08-07).

- 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflamm

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021-12-06). PubMed.

- Advancements in Organic Synthesis: The Role of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024-07-18). PubMed Central.

- Organotin (IV) Derivatives of 1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo- 1,8-Naphthyridine-3-Carboxylic Acid (Nalidixic Acid). (2006-01-01). TÜBİTAK Academic Journals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Structural Elucidation of a Privileged Scaffold

An In-depth Technical Guide to the Spectroscopic Characterization of 7-methyl-1,8-naphthyridin-4-ol

To the researchers, medicinal chemists, and drug development professionals dedicated to advancing therapeutic innovation, this guide serves as a comprehensive resource for the spectroscopic characterization of this compound. The 1,8-naphthyridine core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties[1][2]. Understanding the precise molecular architecture and electronic properties of its derivatives is paramount for mechanism-of-action studies, structure-activity relationship (SAR) elucidation, and the development of robust analytical methods.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a field-proven perspective on why we choose certain analytical techniques and how to interpret the resulting data with confidence. We will explore the pivotal role of keto-enol tautomerism in defining the spectroscopic signature of this molecule and establish self-validating protocols to ensure data integrity. Every piece of technical information is grounded in authoritative references, providing a trustworthy foundation for your own research and development endeavors.

The Central Challenge: Keto-Enol Tautomerism

A critical feature of 4-hydroxy-1,8-naphthyridines is their existence in a tautomeric equilibrium between the enol form (7-methyl-1,8-naphthyridin-4-ol ) and the keto form (7-methyl-1,8-naphthyridin-4(1H )-one ). This dynamic interconversion is not a mere chemical curiosity; it profoundly influences the molecule's hydrogen bonding capabilities, polarity, and ultimately, its interaction with biological targets[3]. The prevalence of one tautomer over the other can be influenced by the physical state (solid vs. solution) and the solvent's polarity[4][5]. Consequently, a complete spectroscopic analysis must account for the potential presence of both forms.

The IUPAC name for the keto form is 7-methyl-1H-1,8-naphthyridin-4-one[6]. Spectroscopic techniques will reveal which tautomer predominates under the specific experimental conditions.

Caption: Tautomeric equilibrium of this compound.

Mass Spectrometry: The Definitive Molecular Weight

Mass spectrometry (MS) is the foundational technique for confirming the molecular identity of a synthesized compound. Its primary function is to provide a high-accuracy measurement of the molecule's mass-to-charge ratio (m/z), which directly validates its elemental composition.

Expert Insights: Ionization and Tautomerism

For a molecule like this compound, electrospray ionization (ESI) in positive mode is the preferred method. The basic nitrogen atoms of the naphthyridine ring are readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺. A key point of expertise is recognizing that regardless of which tautomer is present in the solution, protonation will likely lead to the same cationic species. Therefore, MS confirms the mass of the compound but does not typically distinguish between tautomers.

Expected Data

Based on its molecular formula, C₉H₈N₂O, the expected masses are:

-

Monoisotopic Mass: 160.06 Da[6]

-

Protonated Molecule [M+H]⁺: 161.07 Da

Experimental data confirms this, with a reported mass of m/z 162 [M+1]⁺, which corresponds to the protonated molecule (allowing for rounding in lower-resolution instruments)[7]. The PubChem database also indicates a parent peak at m/z 160 with significant fragments at m/z 132 and 131, likely corresponding to the loss of CO and CHO, respectively[6].

Protocol: High-Resolution Mass Spectrometry (HRMS)

A self-validating protocol ensures that the observed mass is unequivocally linked to the target compound.

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

-

Method Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated on the day of analysis using a known standard to achieve mass accuracy < 5 ppm.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Calculate the mass error (in ppm) between the observed mass and the theoretical mass (161.0658). A result below 5 ppm provides high confidence in the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment and to investigate the tautomeric equilibrium.

Expert Insights: The Tautomerism Question in NMR

The choice of NMR solvent is critical. In aprotic solvents like DMSO-d₆, hydrogen bonding between the solute and solvent is well-defined. The N-H proton of the keto tautomer and the O-H proton of the enol tautomer are expected to appear as distinct, exchangeable signals. Their relative integration would provide a quantitative measure of the tautomeric ratio in that solvent. In protic solvents like methanol-d₄, these labile protons may exchange with the solvent, leading to their signal being broadened or absent.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -CH₃ | ~2.5 | Singlet | 3H | Methyl group at C7. |

| H-2 | ~8.5 | Doublet | 1H | Influenced by adjacent N1. |

| H-3 | ~6.5 | Doublet | 1H | Coupled to H-2. |

| H-5 | ~7.8 | Doublet | 1H | Influenced by adjacent N8. |

| H-6 | ~7.3 | Doublet | 1H | Coupled to H-5. |

| OH/NH | >10.0 | Broad Singlet | 1H | Labile proton; position is concentration/temperature dependent. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of C4 will be a key indicator of the dominant tautomer.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Shift (ppm) - Keto Form | Predicted Shift (ppm) - Enol Form | Notes |

|---|---|---|---|

| -CH₃ | ~20 | ~20 | |

| C2 | ~145 | ~148 | |

| C3 | ~115 | ~108 | |

| C4 | ~175 | ~160 | Key Tautomeric Indicator. The carbonyl carbon (keto) is significantly downfield. |

| C4a | ~140 | ~142 | |

| C5 | ~135 | ~133 | |

| C6 | ~120 | ~118 | |

| C7 | ~160 | ~158 |

| C8a | ~150 | ~152 | |

Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended for observing labile protons) in a 5 mm NMR tube.

-

Instrumentation: Use a ≥400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of at least 16 ppm to ensure all signals, including the labile proton, are observed.

-

Ensure sufficient relaxation delay (D1) of at least 5 seconds for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Use a wide spectral width (e.g., 240 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has low natural abundance.

-

-

Data Processing: Process the data with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) and UV-Visible Spectroscopy: Functional Groups and Electronic Transitions

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the most diagnostic region will be that of the C=O and O-H stretching vibrations, which directly probes the tautomeric state.

-

Keto Tautomer: A strong, sharp absorption band is expected between 1650-1690 cm⁻¹ , characteristic of an α,β-unsaturated ketone (specifically, a vinylogous amide)[8]. A broad N-H stretching band would also be expected around 3200-3400 cm⁻¹ .

-

Enol Tautomer: The C=O stretch would be absent. Instead, a broad O-H stretching band would appear in the region of 3200-3600 cm⁻¹ [9][10]. C=C and C=N stretching vibrations within the aromatic system will appear in the 1500-1620 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Analyze the spectrum for the presence of a strong C=O band versus a broad O-H band to determine the predominant tautomer in the solid state.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the naphthyridine ring. The λ_max (wavelength of maximum absorbance) is sensitive to the extent of conjugation, which differs slightly between the two tautomers. Theoretical studies on related structures suggest that electronic spectra can be used to analyze tautomeric forms in different solvents[11].

-

Expected Data: The compound is expected to show strong absorption bands in the UV-A and UV-B regions (approx. 250-400 nm) due to π→π* transitions within the conjugated aromatic system. The exact λ_max will be solvent-dependent (solvatochromism).

Summary and Workflow

Summary of Spectroscopic Data

| Technique | Parameter | Expected/Reported Value | Source/Rationale |

| Mass Spec | Molecular Formula | C₉H₈N₂O | - |

| Monoisotopic Mass | 160.0637 Da | [6] | |

| [M+H]⁺ (HRMS) | 161.0658 Da | Calculated | |

| [M+H]⁺ (LRMS) | 161 or 162 m/z | [7] | |

| ¹H NMR | -CH₃ | ~2.5 ppm | Standard chemical shift |

| Aromatic Protons | 6.5 - 8.5 ppm | Heteroaromatic region | |

| Labile Proton (OH/NH) | >10.0 ppm | Exchangeable proton | |

| ¹³C NMR | C4 (Carbonyl) | ~175 ppm (Keto) | Key tautomer indicator |

| C4 (Aromatic) | ~160 ppm (Enol) | Key tautomer indicator | |

| -CH₃ | ~20 ppm | Standard chemical shift | |

| IR Spec | C=O Stretch | 1650-1690 cm⁻¹ (Keto) | Key tautomer indicator |

| O-H Stretch | 3200-3600 cm⁻¹ (Enol) | Key tautomer indicator | |

| UV-Vis | λ_max | 250-400 nm | π→π* transitions |

Comprehensive Characterization Workflow

Caption: A logical workflow for the complete spectroscopic characterization.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner– - Semantic Scholar. Semantic Scholar.

- Table of Contents - The Royal Society of Chemistry. The Royal Society of Chemistry.

-

7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O - PubChem . PubChem. [Link]

-

A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines - ResearchGate . ResearchGate. [Link]

-

Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 . PubChem. [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications . ACS Publications. [Link]

-

1,8-naphthyridin-2-ol, 7-amino-4-methyl- - SpectraBase . SpectraBase. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing . RSC Publishing. [Link]

-

N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) - PMC - NIH . National Institutes of Health. [Link]

-

4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H) - NIH . National Institutes of Health. [Link]

-

Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid - ResearchGate . ResearchGate. [Link]

-

Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed . PubMed. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data . University of Wisconsin-Madison. [Link]

-

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[FTIR] - Spectrum - SpectraBase . SpectraBase. [Link]

-

QSAR Study of 1,8-naphthyridin-4-ones as Inhibitors of Photosystem II - PubMed . PubMed. [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds . Beilstein Journal of Organic Chemistry. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing . RSC Publishing. [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry . Doc Brown's Chemistry. [Link]

-

What impact does tautomerism have on drug discovery and development? - PMC - NIH . National Institutes of Health. [Link]

-

Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods . Chemistry Central Journal. [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC - NIH . National Institutes of Health. [Link]

-

Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

-

Infrared Spectroscopy - CDN . Illinois State University. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. [Link]

Sources

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 2. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 5. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

The Therapeutic Promise of 1,8-Naphthyridines: A Technical Guide for Drug Discovery

Abstract

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 1,8-naphthyridine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the core mechanisms of action, dissect structure-activity relationships, and provide detailed experimental protocols to empower researchers in the rational design and evaluation of novel 1,8-naphthyridine-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of this versatile heterocyclic system.

The 1,8-Naphthyridine Core: A Foundation for Diverse Bioactivity

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system composed of two fused pyridine rings, forms the structural basis for a wide array of pharmacologically active compounds.[1][2][3] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to interact with various biological targets. The versatility of synthetic methodologies, such as the Friedländer annulation, allows for the facile introduction of diverse substituents at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5][6] This chemical tractability has fueled the exploration of 1,8-naphthyridine derivatives across numerous therapeutic areas.[3][7][8]

Anticancer Applications: Targeting the Machinery of Malignancy

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent cytotoxicity against a range of cancer cell lines.[9][10][11][12] Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: DNA Topoisomerase II Inhibition

A primary anticancer mechanism of many 1,8-naphthyridine compounds is the inhibition of topoisomerase II, a crucial enzyme for managing DNA topology during replication and transcription.[7][10][13] By stabilizing the covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[9][13][14] Voreloxin, a notable 1,8-naphthyridine derivative that has undergone clinical investigation, exemplifies this mechanism.[9][10]

Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of a test compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 0.25 M Tris-HCl pH 8.0, 0.75 M NaCl, 50 mM MgCl₂, 2.5 mM DTT, 150 µg/mL BSA)

-

10 mM ATP solution

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Proteinase K

-

1% Agarose gel in TAE buffer

-

Ethidium bromide or other DNA stain

-

Test 1,8-naphthyridine compound and vehicle control (e.g., DMSO)

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture (final volume of 20 µL):

-

4 µL 5X Assay Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng/µL)

-

Variable volume of sterile deionized water

-

1 µL of test compound at various concentrations (or vehicle control)

-

-

Enzyme Addition: Add a pre-determined amount of Topoisomerase II enzyme (typically 1-2 units) to initiate the reaction. The optimal enzyme concentration should be titrated beforehand to achieve complete decatenation in the control.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of Stop Solution and 1 µL of Proteinase K (2 mg/mL). Incubate at 37°C for another 15 minutes to digest the enzyme.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as minicircles. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

Signaling Pathway: Topoisomerase II Inhibition-Induced Apoptosis

The DNA damage caused by topoisomerase II inhibitors triggers a cascade of signaling events culminating in programmed cell death (apoptosis).

Caption: Topoisomerase II inhibition by 1,8-naphthyridines leads to apoptosis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Certain 1,8-naphthyridine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in various cancers.[8][15][16] By blocking the ATP-binding site of EGFR, these compounds can inhibit downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cancer cell growth and survival.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine core.

| Position of Substitution | Influence on Anticancer Activity | Key Observations |

| N-1 | Significant | Introduction of substituted phenyl rings can enhance topoisomerase II inhibitory activity.[13] |

| C-2 | Critical | Aromatic or heteroaromatic substituents are often crucial for potent cytotoxicity.[10] |

| C-3 | Modulatory | Carboxamide and heteroaryl substitutions have yielded compounds with low micromolar IC50 values.[9][11][12] |

| C-7 | Important | Modifications at this position can influence both potency and selectivity.[10] |

Table 1: Summary of Structure-Activity Relationships for Anticancer 1,8-Naphthyridines.

For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity, with some compounds exhibiting IC50 values in the sub-micromolar range against pancreatic and leukemia cell lines.[11][12]

Antimicrobial Applications: A Legacy and a Future

The history of 1,8-naphthyridines as therapeutic agents began with the discovery of nalidixic acid, the first quinolone antibiotic.[3][4][17] This scaffold continues to be a fertile ground for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][17] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Experimental Protocol: MIC Determination by Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Test 1,8-naphthyridine compound

-

Positive control (bacterial growth, no compound) and negative control (broth only)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the microtiter plate using MHB.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the test compound and the positive control well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Beyond DNA Gyrase: Emerging Antimicrobial Mechanisms

While DNA gyrase and topoisomerase IV are the classical targets, some 1,8-naphthyridine derivatives may exert their antimicrobial effects through other mechanisms, such as inhibition of efflux pumps, which are responsible for extruding antibiotics from bacterial cells.[18][19] The ability of some derivatives to potentiate the activity of other antibiotics suggests a synergistic mechanism of action.[18][19]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial spectrum and potency of 1,8-naphthyridine derivatives are heavily influenced by their substitution patterns.

| Position of Substitution | Influence on Antimicrobial Activity | Key Observations |

| N-1 | Critical | A cyclopropyl group is often associated with enhanced activity against both Gram-positive and Gram-negative bacteria.[4] |

| C-3 | Essential | A carboxylic acid group is a key pharmacophoric feature for DNA gyrase inhibition. |

| C-6 | Important | A fluorine atom generally increases potency and broadens the spectrum of activity.[4] |

| C-7 | Major Determinant of Spectrum | Bulky substituents, often containing a piperazine ring, are crucial for activity against a wide range of bacteria.[17] |

Table 2: Summary of Structure-Activity Relationships for Antimicrobial 1,8-Naphthyridines.

Anti-inflammatory Potential: Modulating the Immune Response

Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory disorders.[11][20][21]

Mechanism of Action: Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory effects of some 1,8-naphthyridine compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[22][23][24][25] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[22][23][24] By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory cascade.

Caption: Inhibition of the NF-κB signaling pathway by 1,8-naphthyridines.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold represents a highly versatile and privileged platform for the development of novel therapeutics. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The demonstrated efficacy of 1,8-naphthyridine derivatives as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant therapeutic potential.

Future research in this area should focus on several key aspects:

-

Rational Design: Leveraging computational tools and a deeper understanding of structure-activity relationships to design more potent and selective inhibitors for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which 1,8-naphthyridine derivatives exert their therapeutic effects to identify novel targets and pathways.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, such as solubility, bioavailability, and metabolic stability.

-

Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development to bring new and effective treatments to patients.

The continued exploration of the rich chemistry and biology of 1,8-naphthyridines holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

- Ahmed A. Fadda, Ahmed M. El Defrawy, Sherihan A. A. El-Sattar. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry. 2015.

- Anil Kumar, S. K. S. Patel, and V. K. Singh. QSAR Study of Anticancer Agents: 1,8-Naphthyridine Derivatives. Asian Journal of Chemistry. 2010.

-

Abeer N. Al-romaizan, Thoraya S. Jaber, Nesreen S. Ahmed. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry. 2019. [Link]

-

Magdy M. H. A. Megallia, et al. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie. 2023. [Link]

-

Hye-Jin Park, et al. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules. 2013. [Link]

-

Priteeparna Das, Kruthi Doriya, Rambabu Dandela. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. 2025. [Link]

-

Abolfazl Barzegar, et al. Developing 2D-QSAR models for naphthyridine derivatives against HIV-1 integrase activity. ResearchGate. 2025. [Link]

-

Francisco H. A. Rodrigues, et al. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. 2021. [Link]

-

Magdy M. H. A. Megallia, et al. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. 2023. [Link]

-

Priteeparna Das, Kruthi Doriya, Rambabu Dandela. Reported 1,8-naphthyridine derivatives as EGFR inhibitors. ResearchGate. 2025. [Link]

-

Vivek Kumar, et al. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2009. [Link]

-

Magdy M. H. A. Megallia, et al. The design of new Topo II inhibitors based on 1,8-naphthyridine-acetohydrazide conjugates. ResearchGate. 2023. [Link]

-

Karolina Jałbrzykowska, Małgorzata Struga. Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. 2024. [Link]

-

Anja Kikelj, et al. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions. International Journal of Molecular Sciences. 2021. [Link]

-

Karolina Jałbrzykowska, Małgorzata Struga. Biological Activity of Naturally Derived Naphthyridines. Molecules. 2022. [Link]

-

Anil Kumar, S. K. S. Patel, and V. K. Singh. QSAR study of anticancer agents: 1,8-Naphthyridine derivatives. ResearchGate. 2025. [Link]

-

Francisco H. A. Rodrigues, et al. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. 2021. [Link]

-

Muwaffag A. Al-duais, et al. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. 2024. [Link]

-

Sanjay K Srivastava, et al. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. 2007. [Link]

-

H. M. El-Sabbagh, et al. The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. 2022. [Link]

-

Yi-Ting Chen, et al. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. International Journal of Molecular Sciences. 2024. [Link]

-

Nzi-Assam, El-Kanzi, et al. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. Chemistry & Biodiversity. 2024. [Link]

-

Siswandono, et al. View of Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. Journal of Pharmaceutical Negative Results. 2022. [Link]

-

Alka Madaan, et al. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. 2015. [Link]

-

Vivek Kumar, et al. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry. 2009. [Link]

-

Vivek Kumar, et al. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. 2009. [Link]

-